molecular formula C17H13FN2O2 B2873147 4-[[1-(3-Fluorophenyl)pyrazol-3-yl]methoxy]benzaldehyde CAS No. 1311684-66-8

4-[[1-(3-Fluorophenyl)pyrazol-3-yl]methoxy]benzaldehyde

Cat. No. B2873147
CAS RN: 1311684-66-8
M. Wt: 296.301
InChI Key: CQNKLPSDPOYCDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “4-[[1-(3-Fluorophenyl)pyrazol-3-yl]methoxy]benzaldehyde” is a complex organic molecule. It contains a pyrazole ring, which is a five-membered aromatic heterocycle with two nitrogen atoms . The pyrazole ring is attached to a 3-fluorophenyl group and a methoxybenzaldehyde group.


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 4,4ʹ-(Arylmethylene)bis(1H-pyrazol-5-ols) derivatives were synthesized by a three-component reaction of 3-methyl-1-phenyl-5-pyrazolone with various benzaldehydes, catalyzed by sodium acetate at room temperature . Another synthesis involved the reaction of 3-bromothiophene-2-carboxylic acid and 2-fluorophenylhydrazine .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrazole ring, which is a five-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 2 and three carbon atoms . The pyrazole ring is attached to a 3-fluorophenyl group and a methoxybenzaldehyde group.


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, 4,4ʹ-(Arylmethylene)bis(1H-pyrazol-5-ols) derivatives were synthesized by a three-component reaction of 3-methyl-1-phenyl-5-pyrazolone with various benzaldehydes .

Scientific Research Applications

Antimicrobial Activity

Pyrazole derivatives, including the one , have been recognized for their antimicrobial properties. They can be synthesized in various ways and have shown effectiveness against a range of microbial strains. The presence of the fluorine atom can enhance these properties due to its electronegativity and small size, which allows for better penetration into bacterial cell walls .

Anti-Inflammatory Properties

These compounds also exhibit significant anti-inflammatory activity. This is particularly useful in the development of new medications for chronic inflammatory diseases. The structural configuration of the pyrazole ring and its substituents, like the 3-fluorophenyl group, play a crucial role in its binding affinity to inflammatory enzymes, potentially inhibiting their action .

Anticancer Potential

The fluorinated pyrazole derivatives have shown promise as anti-cancer agents. Their ability to interact with various cancer cell lines, including breast cancer cells, has been documented. Molecular docking studies suggest that these compounds can bind to cancer-related receptors with high affinity, indicating potential use in targeted cancer therapies .

Analgesic Effects

Research has indicated that pyrazole derivatives can act as analgesics. Their interaction with pain receptors can lead to the development of new pain management drugs, which could be particularly beneficial for patients who suffer from conditions that cause chronic pain .

Antioxidant Properties

The antioxidant capacity of these compounds is another area of interest. Antioxidants are crucial in protecting the body from oxidative stress, which can lead to various diseases. The structural elements of the pyrazole ring contribute to its ability to neutralize free radicals .

Antituberculosis Activity

Tuberculosis remains a significant global health challenge, and new treatments are constantly being sought. Pyrazole derivatives have been studied for their antituberculosis activity, offering a potential pathway for the development of novel therapeutic agents against this disease .

Antiviral Applications

The search for new antiviral drugs is ongoing, especially in the wake of recent global pandemics. Pyrazole derivatives have been explored for their antiviral properties, which could lead to the creation of new medications to combat viral infections .

Hepatic Cancer Treatment

Some pyrazole derivatives have been patented as agents against hepatic cancer (HePG-2). The introduction of fluorine into the compound can increase its efficacy and stability, making it a candidate for the development of new hepatic cancer treatments .

properties

IUPAC Name

4-[[1-(3-fluorophenyl)pyrazol-3-yl]methoxy]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN2O2/c18-14-2-1-3-16(10-14)20-9-8-15(19-20)12-22-17-6-4-13(11-21)5-7-17/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQNKLPSDPOYCDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)N2C=CC(=N2)COC3=CC=C(C=C3)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.